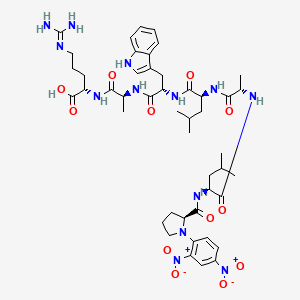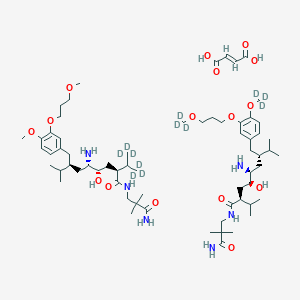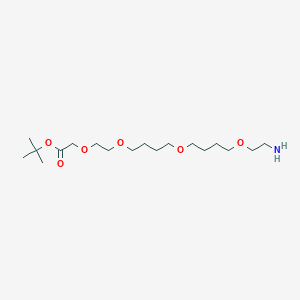
Cannabidivarinic acid (CBDVA) 100 microg/mL in Acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cannabidivarinic acid is a naturally occurring cannabinoid found in the cannabis plant. It is one of the varinic acid cannabinoids, which are carboxylated precursors to their more stable, non-acidic forms. Cannabidivarinic acid is known for its potential therapeutic properties, including anticonvulsant effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cannabidivarinic acid can be synthesized through the biosynthetic pathway of the cannabis plant. The process involves the conversion of cannabigerovarinic acid into cannabidivarinic acid via enzymatic reactions. Industrially, the compound can be extracted from the cannabis plant using methods such as pressurized liquid extraction, which involves elevated temperatures and pressures to increase solvation power and decrease viscosity .
Industrial Production Methods: Industrial production of cannabidivarinic acid typically involves the cultivation of cannabis plants with high concentrations of the compound. The extraction process may include decarboxylation, which converts the acidic form into its neutral counterpart. This is often followed by purification steps such as high-performance liquid chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Cannabidivarinic acid undergoes several types of chemical reactions, including:
Decarboxylation: This reaction involves the removal of a carboxyl group, converting cannabidivarinic acid into cannabidivarin.
Oxidation: Cannabidivarinic acid can be oxidized to form various oxidative products.
Isomerization: The compound can undergo structural rearrangement to form different isomers
Common Reagents and Conditions:
Decarboxylation: Typically performed at elevated temperatures (110-130°C) for a specific duration (5-60 minutes).
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Isomerization: Catalysts such as acids or bases can facilitate this reaction
Major Products:
Cannabidivarin: Formed through decarboxylation.
Oxidative Products: Various compounds formed through oxidation.
Isomers: Different structural forms of the original compound
Wissenschaftliche Forschungsanwendungen
Cannabidivarinic acid has several scientific research applications, including:
Chemistry: Used as a reference material for analytical studies and quality control in the cannabis industry.
Biology: Studied for its effects on cellular processes and interactions with biological targets.
Medicine: Investigated for its potential anticonvulsant properties and other therapeutic effects.
Industry: Utilized in the development of cannabis-based products and pharmaceuticals .
Wirkmechanismus
Cannabidivarinic acid exerts its effects through several molecular targets and pathways:
Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1): Activation and desensitization of this receptor contribute to its anticonvulsant effects.
T-type Calcium Channels: Inhibition of these channels modulates neuronal excitability, reducing seizure activity.
G-protein Coupled Receptor 55 (GPR55): Antagonism of this receptor may also play a role in its pharmacological effects
Vergleich Mit ähnlichen Verbindungen
Cannabidivarinic acid is part of the varinic acid cannabinoid family, which includes:
Cannabigerovarinic Acid (CBGVA): Precursor to cannabigerovarin.
Tetrahydrocannabivarinic Acid (THCVA): Precursor to tetrahydrocannabivarin.
Cannabichromevarinic Acid (CBCVA): Precursor to cannabichromevarin
Uniqueness: Cannabidivarinic acid is unique due to its specific molecular structure and its potential therapeutic properties, particularly its anticonvulsant effects. Unlike its non-acidic counterparts, it retains a carboxyl group, which influences its stability and reactivity .
Eigenschaften
Molekularformel |
C20H26O4 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
2,4-dihydroxy-3-[(1R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-propylbenzoic acid |
InChI |
InChI=1S/C20H26O4/c1-5-6-13-10-16(21)18(19(22)17(13)20(23)24)15-9-12(4)7-8-14(15)11(2)3/h9-10,14-15,21-22H,2,5-8H2,1,3-4H3,(H,23,24)/t14?,15-/m1/s1 |
InChI-Schlüssel |
CZXWOKHVLNYAHI-YSSOQSIOSA-N |
Isomerische SMILES |
CCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CCC2C(=C)C)C)O |
Kanonische SMILES |
CCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate](/img/structure/B11936906.png)
![7,8,9,10-Tetrahydrobenzo[def]chrysene-9,10-diol](/img/structure/B11936911.png)

![N-[(2R)-2-hydroxyheptadecyl]hexadecanamide](/img/structure/B11936923.png)


![N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-(trifluoromethyl)benzamide](/img/structure/B11936956.png)


![2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid](/img/structure/B11936969.png)

![4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxylic acid](/img/structure/B11936974.png)


